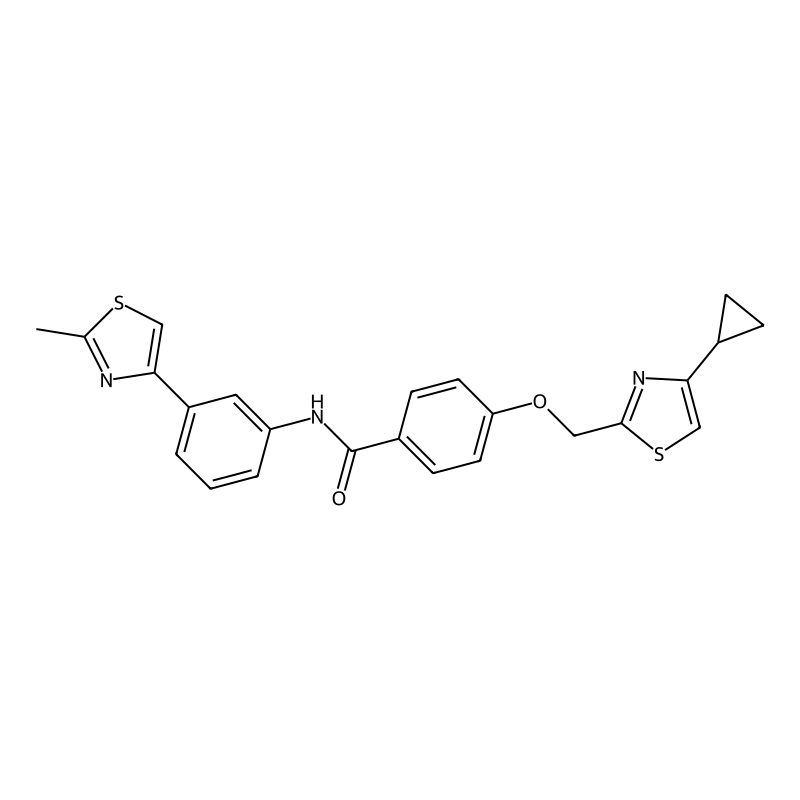4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide
Catalog No.
S2645801
CAS No.
1251697-23-0
M.F
C24H21N3O2S2
M. Wt
447.57
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1251697-23-0
Product Name
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide
IUPAC Name
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Molecular Formula
C24H21N3O2S2
Molecular Weight
447.57
InChI
InChI=1S/C24H21N3O2S2/c1-15-25-22(13-30-15)18-3-2-4-19(11-18)26-24(28)17-7-9-20(10-8-17)29-12-23-27-21(14-31-23)16-5-6-16/h2-4,7-11,13-14,16H,5-6,12H2,1H3,(H,26,28)
InChI Key
WHKAINIJPKTBSY-UHFFFAOYSA-N
SMILES
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5
Solubility
not available
Potential Research Areas
Based on the presence of thiazole groups, the molecule may hold potential for research in various areas, including:
- Antimicrobial activity: Thiazole derivatives have been explored for their potential antimicrobial properties.
- Anticancer activity: Certain thiazole-containing compounds have exhibited promising anticancer activity in pre-clinical studies.
- Other potential applications: The molecule's structure also suggests potential for further exploration in areas like anti-inflammatory or central nervous system research. However, further research is required to confirm these possibilities.
XLogP3
5
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








